molecular formula C20H18ClN5OS2 B2819250 N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide CAS No. 485331-46-2

N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide

Cat. No.: B2819250
CAS No.: 485331-46-2
M. Wt: 443.97
InChI Key: UEEAEQBZKMQHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7700^{2,6}0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine core, followed by the introduction of the thioacetamide group and the 5-chloro-2-methylphenyl substituent. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or other heterocycles.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7700^{2,6}

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers could investigate its effects on various biological targets.

    Medicine: If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for treating specific diseases or conditions.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The compound’s structure suggests potential interactions with nucleophilic sites, which could influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-chloro-2-methylphenyl)-2-{10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl}acetamide include other heterocyclic compounds with similar ring structures and functional groups. Examples might include:

  • Benzothiophene derivatives
  • Triazolopyrimidine derivatives
  • Thioacetamide derivatives

Uniqueness

What sets this compound apart from similar ones is its unique combination of functional groups and ring systems, which could confer distinct chemical and biological properties. This uniqueness might make it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5OS2/c1-11-6-7-12(21)8-14(11)23-16(27)9-28-20-25-24-18-17-13-4-2-3-5-15(13)29-19(17)22-10-26(18)20/h6-8,10H,2-5,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEAEQBZKMQHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=NC4=C3C5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.